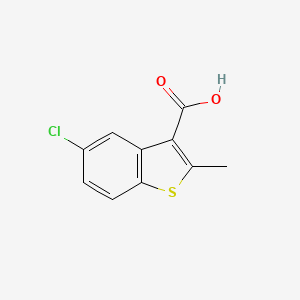
Methyl (2-chloro-4,5-dimethoxyphenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2-chloro-4,5-dimethoxyphenyl)acetate is an organic compound with the molecular formula C11H13ClO4. It is a derivative of phenylacetate, characterized by the presence of chloro and methoxy substituents on the aromatic ring. This compound is primarily used in research and development, particularly in the fields of organic synthesis and pharmaceutical testing .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2-chloro-4,5-dimethoxyphenyl)acetate typically involves the esterification of 2-chloro-4,5-dimethoxyphenylacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters, leading to high-purity products .
化学反応の分析
Types of Reactions
Methyl (2-chloro-4,5-dimethoxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 2-chloro-4,5-dimethoxyphenylacetic acid.
Reduction: 2-chloro-4,5-dimethoxyphenylethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl (2-chloro-4,5-dimethoxyphenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of Methyl (2-chloro-4,5-dimethoxyphenyl)acetate involves its interaction with specific molecular targets. In biological systems, the compound can undergo hydrolysis to release 2-chloro-4,5-dimethoxyphenylacetic acid, which may interact with enzymes and receptors. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Methyl (2-acetyl-4,5-dimethoxyphenyl)acetate: Similar structure but with an acetyl group instead of a chloro group.
Methyl 2-chloro-2-(3,5-dimethoxyphenyl)acetate: Similar structure but with different positioning of the methoxy groups
Uniqueness
Methyl (2-chloro-4,5-dimethoxyphenyl)acetate is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in targeted synthetic applications and research studies .
特性
CAS番号 |
6834-54-4 |
|---|---|
分子式 |
C11H13ClO4 |
分子量 |
244.67 g/mol |
IUPAC名 |
methyl 2-(2-chloro-4,5-dimethoxyphenyl)acetate |
InChI |
InChI=1S/C11H13ClO4/c1-14-9-4-7(5-11(13)16-3)8(12)6-10(9)15-2/h4,6H,5H2,1-3H3 |
InChIキー |
AXHDWRXIGVQUJY-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C(=C1)CC(=O)OC)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


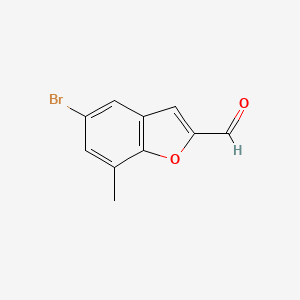

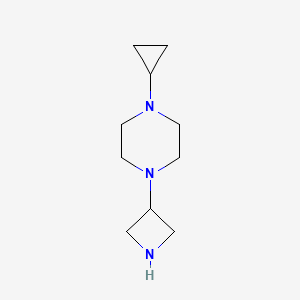
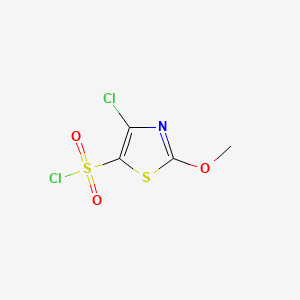
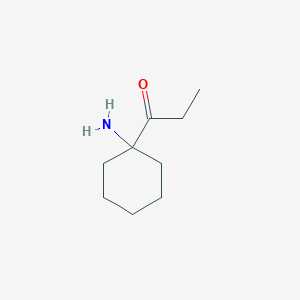
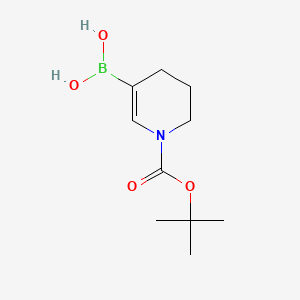
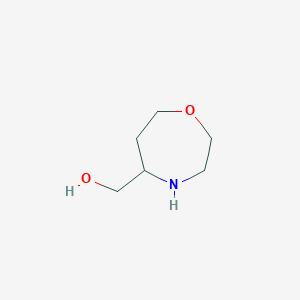

![[(3R,4S)-3-Ethenylpiperidin-4-yl]acetic acid](/img/structure/B13570496.png)

![3-[(3S)-1-tert-butoxycarbonyl-3-piperidyl]propanoic acid](/img/structure/B13570500.png)
![6-Fluorospiro[3.3]heptane-2-carboxylic acid](/img/structure/B13570509.png)
![[1-(1-methyl-4-nitro-1H-pyrazole-3-carbonyl)piperidin-4-yl]methanol](/img/structure/B13570520.png)
